5-Etienic acid

Description

Contextualization within Steroid Chemistry and Natural Product Research

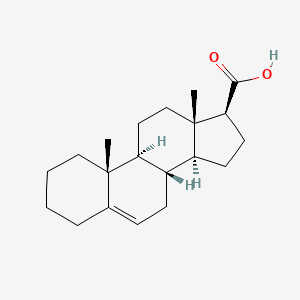

5-Etienic acid, systematically known as 3β-hydroxyandrost-5-ene-17β-carboxylic acid, is a C20 steroid derivative built upon the foundational four-ring androstane (B1237026) skeleton. iosrjournals.org Its structure is characterized by a hydroxyl group at the C-3 position, a carboxylic acid functional group at the C-17 position, and a double bond between C-5 and C-6. This specific arrangement of functional groups makes it a versatile and significant molecule within the field of steroid chemistry.

In the vast landscape of steroid research, this compound primarily serves as a crucial synthetic intermediate or building block (synthon). cdnsciencepub.comcdnsciencepub.com It is a key precursor in the laboratory synthesis of a wide array of more complex steroids, bridging the gap between readily available starting materials and high-value target molecules. Its utility stems from the reactivity of its hydroxyl and carboxylic acid groups, which can be chemically modified to build larger and more intricate steroidal structures. nih.govnih.gov

Beyond the laboratory, this compound and its derivatives have been identified in natural sources. Research has confirmed its presence in extracts from softwood species like spruce and fir, where it is noted for its potential bioactive properties. mdpi.com Furthermore, its acetylated form, 3-beta-acetoxy-5-etienic acid, has been detected in polyherbal mixtures used in traditional medicine, highlighting its relevance in the study of natural products. researchgate.net The compound is also situated within natural biosynthetic pathways, being derivable from cholesterol and its precursors, which form the origin of all steroid hormones. libretexts.orgtandfonline.com

Historical Development and Significance of this compound Studies

The study of this compound has a rich history rooted in the mid-20th century quest to synthesize medically important steroids. One of the earliest and most well-documented synthetic routes involves the oxidative cleavage of the side chain of pregnenolone (B344588) acetate (B1210297), a common and accessible steroid starting material. orgsyn.orgorgsyn.org This reaction, often employing reagents like sodium hypobromite (B1234621) or sodium hypoiodite, efficiently converts the 20-keto group of pregnenolone into the 17-carboxylic acid of the etienic acid structure. orgsyn.orgorgsyn.org Other early methods included the systematic degradation of the side chain of 3β-hydroxy-Δ5-bisnorcholenic acid. orgsyn.orgorgsyn.org

The primary significance of these early studies was the establishment of this compound as a pivotal intermediate for the synthesis of highly complex natural products. Its most notable role was as a key starting material in the formal total synthesis of 14β-hydroxylated cardiotonic steroids, such as digitoxigenin (B1670572). cdnsciencepub.comcdnsciencepub.com These compounds, found in plants like Digitalis purpurea (foxglove), are known for their effects on heart muscle but are difficult to synthesize due to their thermodynamically unstable stereochemistry. The successful conversion of this compound into these complex molecules represented a major achievement in synthetic organic chemistry, creating a viable pathway from abundant steroids to rare, medically relevant compounds. cdnsciencepub.comcdnsciencepub.com

Overview of Current Academic Research Trajectories for this compound

Contemporary research on this compound has expanded beyond its historical role as a simple intermediate, exploring its potential in materials science, biochemistry, and the development of novel bioactive agents.

A prominent area of modern research involves using this compound as a monomer for the synthesis of steroidal polymers and oligoesters. nih.govresearchgate.netuochb.cz Scientists have developed methods to link multiple etienic acid units together through ester or amide bonds, creating linear "steroidal ribbons". nih.govresearchgate.netcas.cz These unique macromolecules are being investigated for their self-assembling properties and their potential to form gels, opening up applications in advanced materials science. nih.govresearchgate.net This research often requires complex synthetic strategies involving orthogonal protecting groups to control the step-wise assembly of the oligomers. nih.gov

In the field of biochemistry, this compound serves as a valuable tool for studying enzyme function. It is used as a precursor to synthesize modified steroids, such as halogenated pregnanes, which act as mechanistic probes for steroid-metabolizing enzymes like CYP17A1 and CYP21A2. nih.gov By observing how these enzymes interact with the synthetic analogs, researchers can gain insight into their catalytic mechanisms.

Furthermore, research continues to uncover new bioactive derivatives of this compound. A derivative, (5Z,7E)-3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid (17-COOH-7DA), which can be synthesized from an etienic acid precursor, has demonstrated potent antiproliferative activity in keratinocytes, suggesting potential therapeutic applications. tandfonline.com The identification of etienic acid itself in plant extracts has also spurred investigations into its inherent biological activities, with studies reporting potential antioxidant and anti-inflammatory effects. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | 3β-hydroxyandrost-5-ene-17β-carboxylic acid | researchgate.net, nih.gov |

| Molecular Formula | C₂₀H₃₀O₃ | nih.gov |

| Molecular Weight | 318.45 g/mol | nih.gov |

| CAS Number | 15173-68-9 | vulcanchem.com |

| Appearance | Crystalline solid | orgsyn.org, orgsyn.org |

| Melting Point | 274–276 °C | orgsyn.org, orgsyn.org |

Table 2: Selected Research Applications and Synthetic Transformations of this compound

| Research Area | Precursor(s) | Key Transformation / Product | Significance / Application | Reference(s) |

| Classic Steroid Synthesis | Pregnenolone acetate | Oxidation to 3β-hydroxyetienic acid | Foundational method for producing the acid. | orgsyn.org, orgsyn.org |

| Cardiotonic Steroid Synthesis | This compound | Synthesis of Δ¹⁴-3β-hydroxy-5β-etienic acid derivatives | Key intermediate in the formal total synthesis of digitoxigenin and related compounds. | cdnsciencepub.com, cdnsciencepub.com |

| Materials Science | This compound | Formation of linear oligoesters and polymers | Creation of novel materials such as "steroidal ribbons" and organogelators. | nih.gov, researchgate.net |

| Biochemical Probes | This compound methyl ester | Synthesis of halogenated pregnenolones | Used as mechanistic probes for steroid hydroxylase enzymes (e.g., CYP17A1). | nih.gov |

| Bioactive Derivatives | Pregnenolone acetate (via etienic acid) | Synthesis of (5Z,7E)-3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid | Discovery of new secosteroids with potent antiproliferative activity. | tandfonline.com |

Structure

3D Structure

Properties

CAS No. |

438-10-8 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h6,14-17H,3-5,7-12H2,1-2H3,(H,21,22)/t14-,15-,16-,17+,19-,20-/m0/s1 |

InChI Key |

GHJGFBLULGDFKQ-UDCWSGSHSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCCC4)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CCCC4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCCC4)C |

Synonyms |

5-etienic acid |

Origin of Product |

United States |

Synthetic Methodologies for 5 Etienic Acid and Its Analogues

Total Synthesis and Semisynthesis Approaches to 5-Etienic Acid

The creation of this compound largely relies on semisynthetic routes starting from abundant natural steroids. These methods are favored for their efficiency and ability to produce the target molecule with high purity.

Strategies Employing Pregnenolone (B344588) Acetate (B1210297) and Other Steroid Precursors

A prevalent and well-documented method for synthesizing this compound involves the use of pregnenolone acetate as a starting material. vulcanchem.comtandfonline.comorgsyn.orgorgsyn.org This approach leverages the existing steroid skeleton and focuses on the modification of the side chain at the C-17 position. The synthesis of Δ¹⁴-3β-hydroxy-5β-etienic acid has also been achieved from precursors like smilagenin, progesterone, and pregnenolone. cdnsciencepub.comcdnsciencepub.com Other steroid precursors, such as dehydroepiandrosterone (B1670201) (DHEA) and testosterone, can also serve as starting points for the synthesis of etienic acid, followed by necessary modifications to introduce the carboxylic acid functionality.

A detailed procedure starting from pregnenolone acetate involves dissolving it in a dioxane and water mixture. orgsyn.orgorgsyn.org The reaction is cooled, and a cold solution of sodium hypobromite (B1234621) is added while maintaining a low temperature. vulcanchem.comorgsyn.orgorgsyn.org After the reaction, the excess sodium hypobromite is neutralized, and the mixture is acidified and refluxed to hydrolyze the intermediate anhydride (B1165640). orgsyn.org The resulting 3β-hydroxyetienic acid can then be acetylated to yield 3β-acetoxyetienic acid. orgsyn.org

Regio- and Stereoselective Oxidative Cleavage Reactions

A critical step in the synthesis of this compound from precursors like pregnenolone acetate is the oxidative cleavage of the C-17 side chain. vulcanchem.com This transformation is typically achieved using an oxidizing agent, with sodium hypobromite being a common choice. vulcanchem.comtandfonline.com The reaction must be carefully controlled to ensure regio- and stereoselectivity, targeting the side chain without affecting other sensitive functional groups on the steroid nucleus. vulcanchem.com The process involves the formation of a haloform reaction intermediate, which then undergoes cleavage to yield the carboxylic acid at C-17. The use of freshly prepared sodium hypobromite from bromine and sodium hydroxide (B78521) solution is a key aspect of this process. tandfonline.com Other oxidative cleavage methods for carbon-carbon bonds in organic synthesis include ozonolysis and treatment with reagents like sodium periodate (B1199274). organic-chemistry.orgmasterorganicchemistry.com

Controlled Functional Group Transformations

The synthesis of this compound and its analogues often requires a series of controlled functional group transformations. For instance, after the oxidative cleavage of the side chain of pregnenolone acetate, the resulting 3β-acetoxyetienic acid can be hydrolyzed to give 3β-hydroxy-Δ5-etiocholenic acid (this compound). orgsyn.org Conversely, the 3β-hydroxyl group of this compound can be acetylated using acetic anhydride in pyridine (B92270) to produce 3β-acetoxyetienic acid. orgsyn.org The hydroxyl group at C-3 can also be oxidized to a ketone, yielding 3-oxoandrost-5-ene-17β-carboxylic acid. vulcanchem.com These transformations allow for the synthesis of a variety of etienic acid derivatives with different properties and potential applications.

Derivatization and Functionalization of this compound

The presence of reactive functional groups, namely the C-3 hydroxyl and the C-17 carboxylic acid, makes this compound a versatile platform for further chemical modifications. vulcanchem.com

Modifications at the C-3 Hydroxyl and C-17 Carboxylic Acid Moieties

The C-3 hydroxyl and C-17 carboxylic acid groups of this compound are primary sites for derivatization. The hydroxyl group can be oxidized to a ketone or esterified. vulcanchem.com The carboxylic acid at C-17 can undergo esterification to form various esters or be reduced to an alcohol. vulcanchem.com For example, the methyl ester of etienic acid can be prepared, and the 3β-hydroxyl group can be protected with a t-butyldimethylsilyl (TBDMS) group. nih.gov Furthermore, the carboxylic acid can be converted to a Weinreb amide, which is a useful intermediate for further reactions. tandfonline.com

A study demonstrated the one-pot aryne acyl-alkylation/condensation of a derivative of 3β-acetoxy-5-etienic acid to append an isoquinoline (B145761) motif without epimerizing existing stereocenters. caltech.edu

Synthesis of Ester Derivatives and Oligoesters (Steroid Ribbons/Dimers)

The bifunctional nature of this compound allows for its use in the synthesis of oligoesters, often referred to as "steroid ribbons" or dimers. vulcanchem.comresearchgate.net These structures are formed through esterification reactions between the C-3 hydroxyl group of one molecule and the C-17 carboxylic acid group of another. vulcanchem.com

A notable example is the preparation of linear oligoesters containing four steroid units using a 2+2 synthetic strategy. researchgate.netnlk.cz This resulted in the successful synthesis of a complex tetramer. vulcanchem.comresearchgate.net The synthesis of "ribbon" type dimers of etienic acid has also been achieved. ljmu.ac.uk Furthermore, new types of ribbon-like steroidal dimers derived from etienic acid have been synthesized using Cu(I) catalyzed 1,3-dipolar cycloaddition reactions, linking the steroid units with a heterocyclic moiety. acs.orgarkat-usa.org

Exploration of Novel Derivatization Reagents and Strategies

The inherent reactivity of the hydroxyl and carboxylic acid groups in this compound provides opportunities for a wide range of derivatization strategies. vulcanchem.com These modifications are crucial for creating analogues with altered physicochemical properties and for synthesizing complex steroid-based materials. vulcanchem.com

One key strategy involves the esterification of the 17β-carboxylic acid. For instance, the methyl ester of this compound can be synthesized and subsequently protected at the 3β-hydroxyl group using reagents like t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. nih.gov This protection allows for further selective modifications at other positions of the steroid nucleus. vulcanchem.com

Another significant area of exploration is the synthesis of oligoesters. Linear oligoesters containing two to four steroid units have been successfully prepared from this compound. researchgate.net A "2+2" synthetic strategy has been employed for the synthesis of a tetramer, which involves the stepwise coupling of etienic acid units through esterification. vulcanchem.comnih.gov To achieve this, orthogonal protecting groups such as O-nitrates and 2-(trimethylsilyl)ethyl ethers are utilized to control the selectivity of the esterification reactions, overcoming challenges associated with deprotection. vulcanchem.comnih.gov

Furthermore, the conversion of the carboxylic acid to an acid chloride using reagents like oxalyl chloride facilitates the formation of diastereomeric esters. gla.ac.uk This approach is particularly useful for applications such as the resolution of alcohols. orgsyn.org The hydroxyl group at C-3 can also be oxidized to a ketone, yielding 3-oxoandrost-5-ene-17β-carboxylic acid, which alters the electronic properties of the A-ring. vulcanchem.com

Novel derivatization strategies also extend to the use of "click chemistry." Researchers have synthesized ribbon-type steroidal dimers from etienic acid using a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction. In this approach, the steroid units are linked by a 2,6-bis[(1H-1,2,3-triazol-1-yl)methyl]pyridine moiety. arkat-usa.org

Interactive Data Table: Derivatization Strategies for this compound

| Strategy | Reagents/Method | Product Type | Key Feature | Reference |

| Esterification & Protection | TBDMS-Cl, Imidazole | Silyl ether protected ester | Selective protection of 3β-hydroxyl group | nih.gov |

| Oligoester Synthesis | 2+2 strategy, Orthogonal protecting groups | Linear oligoesters | Controlled, stepwise coupling of steroid units | vulcanchem.comnih.gov |

| Acid Chloride Formation | Oxalyl chloride | Acid chloride | Intermediate for ester synthesis, alcohol resolution | gla.ac.ukorgsyn.org |

| Oxidation of C-3 Hydroxyl | Oxidizing agents | 3-keto derivative | Altered electronic properties of A-ring | vulcanchem.com |

| Click Chemistry | Copper(I)-catalyzed cycloaddition | Steroidal dimers | Heterocyclic linked steroid units | arkat-usa.org |

Advancements in Catalytic and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to steroid synthesis. pharmacyjournal.in Catalysis is a cornerstone of this approach, offering pathways to accelerate reactions, improve selectivity, and reduce waste. universite-paris-saclay.fr

In the context of this compound and its derivatives, catalytic methods are being explored to enhance efficiency and sustainability. One notable example is the use of copper-catalyzed "click chemistry" for creating complex steroidal structures. arkat-usa.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prime example of a green chemical process, often proceeding under mild conditions with high yields. arkat-usa.org The in-situ generation of the Cu(I) catalyst from CuSO4·5H2O and a reducing agent like sodium ascorbate (B8700270) minimizes by-product formation. arkat-usa.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a significant frontier in green chemistry. universite-paris-saclay.frrajdhanicollege.ac.in Enzymes offer high enantioselectivity, chemoselectivity, and regioselectivity under mild conditions, often in aqueous solvents. rajdhanicollege.ac.in While specific applications of biocatalysis directly to the primary synthesis of this compound are not detailed in the provided results, the broader trend in organic synthesis points towards its potential. For instance, enzymes could be engineered to perform selective oxidations or esterifications on steroid precursors, reducing the need for traditional, often hazardous, reagents. rajdhanicollege.ac.in

The development of heterogeneous catalysts is another key area of green chemistry. These catalysts, which are in a different phase from the reactants, can be easily recovered and reused, minimizing waste. The chemical modification of mesoporous solids to create solid acid or base catalysts is a promising strategy. For steroid transformations, immobilized metal complexes on solid supports could offer selective oxidation capabilities.

Furthermore, alternative energy sources like microwave irradiation and ultrasound are being investigated to accelerate reactions and reduce energy consumption in esterification processes, a key reaction in the derivatization of this compound. mdpi.com

Synthetic Challenges and Future Innovations in this compound Production

Despite established synthetic routes, challenges remain in the production of this compound, particularly concerning yield, purity, and environmental impact. vulcanchem.com The commercial production of this compound, often used as an intermediate for more complex pharmaceuticals, necessitates optimization of these factors. vulcanchem.com

One of the primary synthetic routes starts from pregnenolone acetate, involving an oxidative cleavage of the side chain using sodium hypobromite. vulcanchem.comorgsyn.org This reaction requires careful control of temperature and reaction conditions to ensure selectivity and prevent unwanted side reactions. vulcanchem.com Achieving high purity often requires advanced purification techniques like recrystallization and chromatography. vulcanchem.com

Future innovations are likely to focus on several key areas:

Novel Catalytic Systems: The development of more efficient and selective catalysts, including biocatalysts and heterogeneous catalysts, will be crucial for improving the sustainability of this compound synthesis. rajdhanicollege.ac.in This includes catalysts for the key side-chain cleavage reaction as well as for subsequent derivatizations.

Process Intensification: The use of technologies like flow chemistry and microreactors could offer better control over reaction parameters, leading to higher yields and purity while minimizing waste.

Alternative Starting Materials: Exploring alternative and more readily available steroid precursors could provide more economical and sustainable synthetic pathways. vulcanchem.com

Decarbonylative Reactions: Innovative methods like the nickel-catalyzed retro-hydroamidocarbonylation have been demonstrated to convert an amide derivative of etienic acid into androstadienone, showcasing the potential for novel synthetic transformations. researchgate.net

Interactive Data Table: Synthetic Challenges and Innovations

| Area | Challenge | Future Innovation | Reference |

| Core Synthesis | Selectivity and yield in oxidative cleavage | Development of novel selective catalysts | vulcanchem.com |

| Purification | Achieving high purity economically | Advanced chromatographic and crystallization methods | vulcanchem.com |

| Derivatization | Efficient and selective protection/deprotection | Improved orthogonal protecting group strategies | vulcanchem.comnih.gov |

| Sustainability | Use of stoichiometric and hazardous reagents | Increased use of catalytic and biocatalytic methods | arkat-usa.orgrajdhanicollege.ac.in |

| Novel Transformations | Limited synthetic toolbox | Exploration of new reaction types like decarbonylative elimination | researchgate.net |

Biosynthesis and Metabolic Pathways of Etienic Acid

Elucidation of Biosynthetic Precursors and Pathways of Etienic Acid

The biosynthesis of etienic acid originates from common steroid precursors. One established synthetic route starts with pregnenolone (B344588) acetate (B1210297). vulcanchem.com Through oxidative cleavage of its side chain, pregnenolone acetate is converted into 3β-hydroxyandrost-5-ene-17β-carboxylic acid, a form of etienic acid. vulcanchem.comnih.gov This transformation is often achieved using oxidizing agents like sodium hypobromite (B1234621) under controlled conditions to ensure the specific formation of the carboxylic acid group at the C-17 position. vulcanchem.com

Another significant pathway involves the conversion from progesterone. cdnsciencepub.comcdnsciencepub.com Progesterone can be microbially converted to 5β-pregnane-3,20-dione, which then serves as a precursor. cdnsciencepub.com A haloform degradation of the acetylated 20-ketone derivative of this compound yields Δ¹⁴-3β-hydroxy-5β-etienic acid. cdnsciencepub.com This particular synthesis is notable as it provides a route to 14β-hydroxylated steroids, which are important in the synthesis of cardiotonics. cdnsciencepub.comcdnsciencepub.com

The elucidation of these pathways is crucial for understanding steroid metabolism and for the synthetic production of etienic acid and its derivatives for research and potential therapeutic applications. vulcanchem.comnih.gov

Enzymatic Mechanisms Involved in Etienic Acid Biotransformations

The biotransformation of etienic acid and its derivatives is primarily governed by enzymatic reactions, which modify its structure and biological activity. These transformations are a part of the broader field of steroid metabolism, where enzymes play a critical role in converting lipophilic compounds into more polar metabolites for easier excretion. nih.govmedcraveonline.com

Key enzymatic reactions involved in the biotransformation of steroids like etienic acid include oxidation, reduction, and hydrolysis, often catalyzed by the cytochrome P450 (CYP) enzyme superfamily. nih.govmdpi.com For instance, the hydroxyl group at the C-3 position of etienic acid can be oxidized to a ketone, altering the steroid's A-ring structure and reactivity. vulcanchem.com Conversely, the carboxylic acid group at the C-17 position can be reduced to an alcohol or esterified to form esters. vulcanchem.com

Microbial biotransformations are also a significant area of study, offering methods to produce novel steroid derivatives. medcraveonline.comresearchgate.net Microorganisms can catalyze a variety of reactions, including hydroxylation and reduction, at specific sites on the steroid nucleus. mdpi.com These processes are valuable not only for studying metabolic pathways but also for generating new compounds with potential pharmacological activities. mdpi.comresearchgate.net

Investigations of Steroid Esterase Activity on 5-Etienic Acid Esters (e.g., in erythrocytes)

Steroid esters, including those of this compound, are subject to hydrolysis by esterases, which cleave the ester bond to release the free steroid and an acid. This enzymatic activity is particularly relevant in red blood cells (erythrocytes). oup.com

Studies have investigated the hydrolysis of this compound methyl ester (EME) by esterases present in human erythrocytes. oup.com Research has shown that when EME penetrates red blood cells, a portion of it is hydrolyzed to etienic acid. oup.com This process is of interest because the biological activity of some steroid esters is dependent on their hydrolysis to the active, free steroid form. oup.comnih.gov

The esterase activity in erythrocytes appears to be relatively unspecific, as it can hydrolyze different types of steroid esters, such as dehydroepiandrosterone (B1670201) (DHEA) acetate, though at different rates. oup.com For example, the hydrolysis rate of DHEA acetate is significantly higher than that of EME under similar conditions. oup.com The enzyme responsible for this activity has been partially purified and shows a preference for ring-acetoxy steroids. oup.com The optimal pH for this steroid esterase activity in red blood cells is around 7.5, and it can be inhibited by substances like sodium fluoride. oup.comoup.com

Table 1: Hydrolysis of Steroid Esters by Human Erythrocyte Esterase

| Steroid Ester | Hydrolysis Rate | Reference |

|---|---|---|

| This compound Methyl Ester (EME) | 28.8% of penetrated amount | oup.com |

| Dehydroepiandrosterone (DHEA) Acetate | 83.5% of penetrated amount | oup.com |

| Testosterone Acetate | Small amount of free steroid recovered | oup.com |

| Estradiol 17β-acetate | Small amount of free steroid recovered | oup.com |

| Desoxycorticosterone Acetate | Mere traces underwent hydrolysis | oup.com |

Identification and Isolation of Etienic Acid from Natural Biological Sources

While much of the work on etienic acid involves synthetic preparations, it and its derivatives are also found in natural biological systems as metabolites of other steroids. cdnsciencepub.comnih.gov The isolation and identification of these compounds from natural sources often involve sophisticated analytical techniques.

The process typically begins with the extraction of steroids from a biological matrix, such as tissues or fluids. nih.gov This is followed by purification steps to separate the desired compounds from a complex mixture. Techniques like solid-phase extraction (SPE) and liquid chromatography (LC) are commonly employed for this purpose. nih.govwur.nl

Once isolated, the structural identification of etienic acid and its derivatives is carried out using methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These techniques provide detailed information about the molecular weight and structure of the compound, allowing for its unambiguous identification.

For instance, etienic acid has been identified in studies investigating steroid metabolism and in the search for bioactive compounds from natural sources. wur.nlgoogle.com The ability to isolate and identify these compounds is fundamental to understanding their natural roles and exploring their potential applications. nih.govnih.gov

Advanced Structural Elucidation and Conformational Analysis of 5 Etienic Acid

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-etienic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon skeleton and the chemical environment of hydrogen atoms.

For this compound, ¹H and ¹³C NMR spectra are fundamental. In ¹H NMR, the chemical shifts, signal multiplicities, and coupling constants of the protons reveal their connectivity and spatial relationships. For instance, the olefinic proton at the C4 position typically appears as a distinct singlet, while the complex multiplets in the aliphatic region correspond to the protons of the steroid's fused ring system.

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of its functional groups. The carbonyl carbon of the ketone at C3, the carbons of the double bond at C4 and C5, and the carboxyl carbon at C17 all resonate at predictable downfield shifts. The numerous signals in the upfield region correspond to the saturated carbons of the steroid nucleus.

A representative, though general, table of expected chemical shifts for key carbons in a similar steroid structure is provided below. Specific values for this compound would be determined from its actual spectrum.

Table 1: Representative ¹³C NMR Chemical Shifts for Key Carbons in a Steroid Structure Similar to this compound

| Carbon Atom | Position of Isotropic Chemical Shift (ppm) | Group Type |

|---|---|---|

| C3 | ~188 | Non-protonated (Ketone) |

| C5 | ~171 | Non-protonated (Alkene) |

| C4 | ~126 | Methine (Alkene) |

| C17 | - | Non-protonated (Carboxylic Acid) |

| C10 | ~48 | Non-protonated |

| C13 | ~51 | Non-protonated |

| C18 | ~18 | Methyl |

| C19 | ~26 | Methyl |

Note: The chemical shift for the C17 carboxylic acid carbon is not listed in the provided reference but would be expected to appear significantly downfield.

High-Resolution Mass Spectrometry (MS) and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and molecular weight of this compound with high accuracy. wur.nl HRMS provides a measured mass that can be used to calculate a precise molecular formula, in this case, C₂₀H₂₈O₃. nih.gov

In addition to the molecular ion peak, the mass spectrum of this compound exhibits a characteristic fragmentation pattern that provides further structural confirmation. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions, which then break apart in predictable ways. The analysis of these fragment ions helps to identify the different components of the molecule. For instance, the loss of the carboxylic acid group from the D-ring is a common fragmentation pathway. The NIST Mass Spectrometry Data Center reports a top peak at an m/z of 124 for etienic acid, indicating a stable fragment formed during ionization. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈O₃ |

| Molecular Weight | 316.4 g/mol |

| Monoisotopic Mass | 316.20384475 Da |

Data sourced from PubChem. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography provides the most definitive structural information for a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of its atoms. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

The Cambridge Structural Database contains crystal structure data for etienic acid, confirming its tetracyclic steroid framework. nih.gov The data reveals that the A, B, and C rings typically adopt chair conformations. libretexts.org The fusion between the rings is generally trans, which imparts a rigid and relatively flat structure to the steroid nucleus. libretexts.orglibretexts.org This rigidity is a key feature of the steroid backbone.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound shows distinct absorption bands that correspond to its key functional groups. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid appears around 1700 cm⁻¹, while the C=O stretch of the α,β-unsaturated ketone in the A-ring is observed at a slightly lower frequency, typically around 1665 cm⁻¹. The C=C stretching of the alkene in the A-ring is also present in the spectrum.

Table 3: Key FTIR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| α,β-Unsaturated Ketone | C=O stretch | ~1665 |

| Alkene | C=C stretch | ~1615 |

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbon skeleton and the C=C double bond. The combination of FTIR and Raman data offers a comprehensive vibrational profile of the molecule. acs.org

Detailed Conformational Dynamics and Preferred Conformations of this compound

However, the A-ring, being unsaturated, exhibits greater conformational flexibility. rsc.org It can adopt conformations such as a sofa or half-chair. The specific conformation can be influenced by substituents on the ring. The side chain at C17, which includes the carboxylic acid group, also has rotational freedom.

Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of this compound in more detail. researchgate.netrsc.orgnih.gov These studies can help identify the lowest energy (most preferred) conformations and understand the dynamics of how the molecule changes its shape.

Chiroptical Properties and Stereochemical Assignments (e.g., Optical Rotatory Dispersion)

This compound is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Its specific three-dimensional arrangement of atoms, or stereochemistry, is crucial to its identity. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are used to study the interaction of chiral molecules with polarized light and are powerful tools for assigning the absolute configuration of stereocenters. bhu.ac.in

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.in The resulting ORD curve can be either plain (a simple curve) or show a "Cotton effect," which is a characteristic peak and trough in the vicinity of a chromophore's absorption band. bhu.ac.in The sign and shape of the Cotton effect are directly related to the stereochemistry of the atoms near the chromophore. For this compound, the α,β-unsaturated ketone in the A-ring is a key chromophore that gives rise to a distinct Cotton effect, which can be used to confirm the stereochemical configuration at the ring junctions. semanticscholar.org

Circular dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. bhu.ac.in Like ORD, CD spectra provide information about the stereochemistry of the molecule, particularly around chromophores. Studies on related steroid derivatives have demonstrated the utility of CD in confirming stereochemical assignments. gla.ac.uk The combination of ORD and CD provides a robust method for the stereochemical analysis of this compound and its derivatives. gla.ac.uk

Mechanistic Investigations of 5 Etienic Acid Interactions Non Human and in Vitro Systems

Molecular Target Identification and Binding Studies of 5-Etienic Acid

This compound, a steroid molecule, and its derivatives have been the subject of various in vitro studies to elucidate their mechanisms of action at the molecular level. These investigations have focused on identifying their molecular targets and characterizing their binding interactions.

Research has shown that derivatives of this compound can modulate the activity of specific enzymes. Alkyl esters of this compound, particularly those with C1-C4 alkyl chains, have been identified as effective inhibitors of human placental glucose-6-phosphate dehydrogenase (G-6-PDH). researchgate.netresearchgate.net In contrast, the free this compound and its N-butyl amide derivative did not exhibit inhibitory properties against this enzyme. researchgate.net G-6-PDH is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, and its inhibition has been explored as a therapeutic strategy in various diseases. researchgate.netnih.gov

Studies on steroid esterase activity in human erythrocytes have also been conducted. The methyl ester of this compound (EME) was found to be hydrolyzed to this compound by red blood cell esterases. oup.com This hydrolysis resulted in a complete loss of its inhibitory activity on G-6-PDH. oup.com The esterase responsible for this conversion appears to be rather unspecific, as it also hydrolyzes other steroid esters like DHEA acetate (B1210297). oup.com

| Compound | Enzyme | Effect | System |

|---|---|---|---|

| This compound alkyl esters (C1-C4) | Glucose-6-Phosphate Dehydrogenase (G-6-PDH) | Inhibition | Human Placental |

| This compound (free acid) | Glucose-6-Phosphate Dehydrogenase (G-6-PDH) | No Inhibition | Human Placental |

| This compound N-butyl amide | Glucose-6-Phosphate Dehydrogenase (G-6-PDH) | No Inhibition | Human Placental |

| This compound methyl ester (EME) | Steroid Esterase | Hydrolysis to this compound | Human Erythrocytes |

Derivatives of this compound have been synthesized and investigated for their ability to interact with and modulate hormone receptors. For instance, new types of steroidal dimers derived from etienic acid have been created and shown to possess hormone receptor modulating activities. researchgate.netresearchgate.netresearchgate.net These dimeric structures, often linked by heterocyclic moieties, represent a novel class of compounds with potential applications in modulating steroid receptor pathways. researchgate.netresearchgate.net The specific interactions of these derivatives with various hormone receptors are a subject of ongoing research to understand their potential as therapeutic agents. acs.orggoogle.com

In Vitro Studies of Enzyme Modulation (e.g., Inhibition of G-6-PDH, Steroid Esterase Activity)

Cellular Level Effects and Activity in Model Organisms (e.g., Cytotoxicity of Derivatives in Cancer Cell Lines)

The biological activity of this compound derivatives has been assessed at the cellular level, particularly focusing on their cytotoxic effects against various cancer cell lines. researchgate.netnlk.cznlk.cz

Several studies have reported that derivatives and conjugates of this compound exhibit moderate to significant cytotoxicity in different cancer cell lines. researchgate.netresearchgate.netresearchgate.netresearchgate.net For example, certain synthesized compounds were tested against HeLa (cervical adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (mammary adenocarcinoma) cell lines, showing moderate cytotoxicity. researchgate.net Platinum complexes and steroidal dimers incorporating the etienic acid skeleton have also been evaluated for their in vitro cytotoxicity. researchgate.netresearchgate.netnlk.cz

| Derivative Type | Cancer Cell Lines Tested | Observed Effect |

|---|---|---|

| General Derivatives | HeLa, HepG2, MCF-7 | Moderate cytotoxicity |

| Platinum Complexes | Various cancer cell lines | In vitro cytotoxicity |

| Steroidal Dimers | Various cancer cell lines | Cytotoxic and hormone receptor modulating activities |

| Organoplatinum compounds | Osteosarcoma and human breast cancer cells | Superior cytotoxicity relative to controls |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies help in identifying key structural features necessary for their effects and guide the design of more potent and selective compounds. nih.govgoogle.comresearchgate.netnlk.czalfa-chemistry.comresearchgate.net

SAR studies have begun to identify the key pharmacophores and structural elements of this compound derivatives that are critical for their biological activities. For instance, the inhibition of G-6-PDH by alkyl esters of this compound highlights the importance of the ester group at the C-17 position and the length of the alkyl chain for this specific activity. researchgate.netresearchgate.net The free carboxylic acid or an amide at this position abolishes the inhibitory effect. researchgate.net

Based on SAR insights, researchers have rationally designed and synthesized novel analogues of this compound to enhance their biological activities. google.comresearchgate.netnlk.cz This includes the creation of steroidal dimers and conjugates, where etienic acid units are linked together or to other molecules to create larger, more complex structures with potentially new or improved properties. researchgate.netresearchgate.netnlk.czresearchgate.net For example, linear oligoesters of etienic acid have been prepared, demonstrating the feasibility of creating steroid-based polymers. nlk.czresearchgate.net The synthesis of these rationally designed analogues is a key step in developing new therapeutic agents based on the this compound scaffold. google.comresearchgate.netnlk.cz

Advanced Analytical Methodologies for 5 Etienic Acid Detection and Quantification

Chromatographic Separation Techniques for 5-Etienic Acid Analysis

Chromatography is a fundamental technique for separating and identifying components within a mixture. rsc.org The principle lies in the differential distribution of compounds between a stationary phase and a mobile phase. rsc.org For this compound analysis, both gas and liquid chromatography are employed, often coupled with mass spectrometry for enhanced detection and identification. tohoku.ac.jpmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently utilized method for comprehensive steroid profiling. mdpi.com It offers excellent chromatographic separation, which is essential for distinguishing between structurally similar steroids. tohoku.ac.jp However, due to the low volatility of steroids like this compound, a chemical modification process known as derivatization is necessary before GC-MS analysis. colostate.edu This process converts the analyte into a more volatile and thermally stable derivative. restek.com

Common derivatization techniques for carboxylic acids and hydroxyl groups, both present in this compound, include silylation and esterification. colostate.edurestek.com Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form trimethylsilyl (B98337) (TMS) esters and ethers. restek.com Esterification, for instance with BF₃-methanol, converts the carboxylic acid to a fatty acid methyl ester (FAME). restek.com The choice of derivatization agent can be critical; for example, 3β-acetoxy-5-etienic acid has been used as a chiral reagent in GC for the resolution of enantiomeric alcohols and amines. gla.ac.uk

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the different steroid derivatives based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification and quantification. endocrine-abstracts.org GC-MS is considered a "gold standard" for multiple steroid determinations due to its high sensitivity and specificity, although it can be time-consuming. mdpi.commdpi.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Steroids

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Considerations |

|---|---|---|---|

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + TMCS | Carboxyl, Hydroxyl | Trimethylsilyl (TMS) ester/ether | Silylation is a common and effective method but is sensitive to moisture. restek.com |

| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Carboxyl, Hydroxyl | Trimethylsilyl (TMS) ester/ether | Similar to BSTFA, it is sensitive to moisture. restek.com |

| BF₃-Methanol | Carboxyl | Fatty Acid Methyl Ester (FAME) | A preferable method for free fatty acids, requiring mild conditions. restek.com |

| Diazomethane | Carboxyl | Methyl ester | Highly toxic and must be prepared fresh. colostate.edunih.gov |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of steroids, including this compound and its derivatives like 3β-acetoxy-5-etienic acid. vulcanchem.comalfa-chemistry.comsciepub.com HPLC separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. libretexts.orglibretexts.org A key advantage of HPLC is that it can often analyze compounds without the need for derivatization, which simplifies sample preparation. mdpi.com

Method development in HPLC for this compound analysis involves selecting the appropriate column and mobile phase to achieve optimal separation. oiv.int Reversed-phase chromatography is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). libretexts.org The detection of this compound is typically performed using a UV detector, as the molecule contains chromophores that absorb ultraviolet light. libretexts.orgoiv.int The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. libretexts.org

HPLC methods have been developed for the separation and quantification of various organic acids from different samples. oiv.intillinois.edu These methods can be adapted for the analysis of this compound in various matrices. The choice of column, such as octyl-bonded silica (B1680970) or ion exchange resins, and the composition of the mobile phase are critical for achieving good separation. oiv.int

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Derivatized Samples

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the analysis of this compound in complex biological matrices, hyphenated techniques that couple the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry are invaluable. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool. mdpi.comresearchgate.net

In an LC-MS/MS system, the sample is first separated by an HPLC system. The eluent from the HPLC column is then introduced into the mass spectrometer. The first mass spectrometer (MS1) selects the ion corresponding to the mass of this compound. This selected ion is then fragmented, and the resulting fragment ions are analyzed by a second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides a very high degree of specificity and sensitivity, allowing for the accurate quantification of this compound even at very low concentrations in complex mixtures. researchgate.net LC-MS/MS methods have been successfully employed for the quantification of various metabolites, including steroids and carboxylic acids, in plasma, cerebrospinal fluid, and other biological samples. nih.govnih.gov

Advanced Sample Preparation and Extraction Protocols from Diverse Matrices

The successful analysis of this compound from diverse and often complex matrices, such as biological fluids (urine, plasma) and tissues, hinges on effective sample preparation and extraction. nih.govmdpi.comresearchgate.net The primary goals of these protocols are to isolate the analyte of interest from interfering substances, concentrate it to a detectable level, and ensure it is in a form compatible with the analytical instrument. slideshare.net

Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. For this compound, which is an organic acid, LLE can be used to extract it from an aqueous biological sample into an organic solvent after adjusting the pH to ensure the acid is in its non-ionized form. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating samples. mdpi.comresearchgate.net It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte can be retained on the sorbent while interferences are washed away, after which the analyte is eluted with a different solvent. For steroid analysis, various SPE sorbents can be used depending on the specific properties of the analytes. researchgate.net

For urine samples, an enzymatic hydrolysis step is often required prior to extraction to cleave conjugated steroids (e.g., glucuronides and sulfates) back to their free form. endocrine-abstracts.org This is typically done using enzymes like β-glucuronidase and arylsulfatase. endocrine-abstracts.org

Table 2: Overview of Sample Preparation Techniques

| Technique | Principle | Application for this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Extraction from aqueous samples (e.g., urine, plasma) into an organic solvent. researchgate.net | Inexpensive and simple. mdpi.com | Can be labor-intensive and may use large volumes of organic solvents. mdpi.com |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase followed by selective elution. | Cleanup and concentration from various biological matrices. mdpi.comresearchgate.net | High recovery, good reproducibility, and can be automated. | Can be more expensive than LLE. |

| Enzymatic Hydrolysis | Cleavage of conjugated metabolites by enzymes. | Liberation of free steroids from glucuronide and sulfate (B86663) conjugates in urine. endocrine-abstracts.org | Necessary for analyzing total steroid excretion. | Adds an extra step to the workflow and requires specific enzymes. |

Application of this compound as an Analytical Reference Standard

This compound serves as an important analytical reference standard in steroid chemistry and biochemistry. vulcanchem.com A reference standard is a highly purified compound with a well-defined structure that is used as a benchmark for analytical methods. Its applications include:

Method Development and Validation: this compound is used to develop and validate new analytical methods, such as HPLC and GC-MS, for the analysis of steroids. vulcanchem.com This involves optimizing chromatographic conditions, determining retention times, and establishing calibration curves for quantification.

Quality Control: In routine analysis, this compound can be used as a quality control standard to ensure the accuracy and precision of the analytical method over time.

Compound Identification: By comparing the chromatographic retention time and mass spectrum of an unknown peak in a sample to that of the this compound reference standard, analysts can confidently identify its presence.

The availability of pure this compound is therefore essential for laboratories involved in steroid analysis, enabling them to generate reliable and reproducible data. vulcanchem.com

Theoretical and Computational Studies of 5 Etienic Acid

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 5-etienic acid. ufrgs.brbiointerfaceresearch.com These methods provide insights into the molecule's stability, reactivity, and electronic structure by solving the Schrödinger equation with certain approximations. ufrgs.br

Electronic Structure and Stability:

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. For many organic molecules, including steroids, DFT calculations at levels like B3LYP/6-31+G(d) are routinely used to determine these properties. biointerfaceresearch.com For instance, in related carboxylic acid derivatives, the HOMO is often localized on the carboxyl group and the double bond, indicating these are the primary sites for electrophilic attack. biointerfaceresearch.com Conversely, the LUMO is typically distributed over the carbonyl group, suggesting its susceptibility to nucleophilic attack.

The stability of different conformers of this compound can also be assessed by calculating their relative energies. The rigid steroid backbone limits the number of possible low-energy conformations. However, variations in the orientation of the carboxylic acid group at C-17 can lead to different conformers whose relative stabilities can be quantified through computational methods.

Reactivity Descriptors:

Quantum chemical calculations can furnish a range of reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. These descriptors are derived from the electronic structure and are invaluable for predicting how this compound and its analogues might interact with other chemical species.

| Descriptor | Significance | Typical Calculated Values for Steroid-like Molecules |

| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). Higher values suggest greater reactivity towards electrophiles. | -6.0 to -7.0 eV |

| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity). Lower values suggest greater reactivity towards nucleophiles. | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | A measure of chemical hardness and kinetic stability. A larger gap implies higher stability and lower reactivity. | 6.5 to 8.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | 3.25 to 4.25 eV |

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | 0.5 to 1.5 eV |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Red regions (negative potential) indicate sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack. |

Table 1: Key quantum chemical reactivity descriptors and their significance, with typical value ranges for steroid-like molecules based on available literature.

Studies on related steroid structures have demonstrated that modifications to the steroid skeleton, such as the introduction of double bonds or functional groups, can significantly alter these electronic parameters and, consequently, the molecule's reactivity. researchgate.net For example, the introduction of a double bond in the A-ring of an androstane (B1237026) derivative was shown to influence the ionization energies, which are related to the HOMO energy. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic nature of molecules like this compound. mdpi.comnih.gov By simulating the atomic motions over time, MD can reveal the accessible conformational landscapes and the nature of intermolecular interactions, which are crucial for understanding a molecule's behavior in different environments. mdpi.comutm.my

Conformational Landscapes:

While the steroidal core of this compound is relatively rigid, the side chain at C-17, which includes the carboxylic acid group, possesses conformational flexibility. MD simulations can map the potential energy surface associated with the rotation of this side chain, identifying the most stable conformations and the energy barriers between them. This is particularly important when considering how this compound might bind to a biological target, as the preferred conformation in a binding pocket may differ from that in solution. Studies on other steroids have shown that even subtle conformational changes can significantly impact biological activity. nih.gov

Intermolecular Interactions:

MD simulations are also instrumental in studying the intermolecular interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. utm.my For instance, simulations can model the hydrogen bonding patterns between the carboxylic acid group of this compound and water molecules in an aqueous environment. In the context of drug design, MD simulations can provide detailed insights into the interactions between a this compound derivative and the amino acid residues within the active site of a target protein. mdpi.com These simulations can help to elucidate the key interactions responsible for binding affinity and selectivity.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability. | Assesses the stability of the steroid backbone and the flexibility of the carboxylic acid side chain. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions. | Identifies the most mobile parts of the this compound molecule, particularly the C-17 side chain. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the solvation shell around the carboxylic acid group and other polar parts of the molecule. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the molecule and its environment. | Elucidates the hydrogen bonding capacity of the carboxylic acid group and any other hydroxyl groups. |

Table 2: Common analysis parameters in molecular dynamics simulations and their application to the study of this compound.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These approaches are invaluable for understanding the structural requirements for a desired activity and for predicting the activity of novel compounds.

Chemoinformatic Analysis:

A chemoinformatic analysis of a library of this compound analogues would involve the calculation of a wide range of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area). By analyzing the distribution of these descriptors, one can assess the chemical diversity of the library and identify key structural features that differentiate the compounds.

QSAR Modeling:

Once a dataset of this compound analogues with measured biological activity is available, a QSAR model can be developed. The process typically involves:

Data Curation: Assembling a dataset of compounds with reliable activity data.

Descriptor Calculation: Computing a variety of molecular descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For example, a QSAR study on HIV maturation inhibitors based on betulinic acid, a structurally related triterpenoid, successfully used 3D descriptors to design more potent derivatives. thaiscience.info A similar approach could be applied to this compound analogues to guide the synthesis of compounds with enhanced biological activity. researchgate.net Studies on other carboxylic acid derivatives have shown that descriptors related to polarizability and mass can be important for their inhibitory activity. nih.gov

| Descriptor Type | Examples | Potential Influence on Activity of this compound Analogues |

| Topological | Balaban J index, Wiener index | Encodes information about the size, shape, and degree of branching of the molecule. |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Reflects the molecule's ability to participate in electrostatic and orbital interactions. |

| Steric | Molar refractivity, van der Waals volume | Describes the size and shape of the molecule, which are crucial for fitting into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Quantifies the lipophilicity of the molecule, which influences its ability to cross cell membranes. |

Table 3: Types of molecular descriptors used in QSAR studies and their potential relevance for this compound analogues.

In Silico Screening and Virtual Design of Novel this compound Derivatives

In silico screening and virtual design are computational techniques used to identify and create new molecules with desired properties, often in the context of drug discovery. nih.govrsc.org These methods leverage our understanding of molecular interactions to explore vast chemical spaces and prioritize compounds for synthesis and testing.

Virtual Screening:

Virtual screening involves computationally searching large libraries of compounds to identify those that are likely to be active against a specific biological target. There are two main approaches:

Ligand-based virtual screening: This method uses the structure of a known active ligand as a template to search for other molecules with similar properties. Techniques include 2D similarity searching (based on fingerprints) and 3D shape-based screening. For instance, if a particular this compound derivative was found to be a potent enzyme inhibitor, its structure could be used as a query to find other potential inhibitors in a database. nih.govrsc.org

Structure-based virtual screening: This approach requires the 3D structure of the biological target (e.g., an enzyme or receptor). Molecular docking is a common technique where candidate molecules are computationally placed into the target's binding site to predict their binding affinity and orientation. This method could be used to screen for this compound derivatives that are likely to bind to a specific protein.

Virtual Design of Novel Derivatives:

Computational methods can also be used to design novel this compound derivatives de novo. This can involve:

Fragment-based design: Small chemical fragments are computationally linked together within the binding site of a target to create a novel molecule.

Scaffold hopping: The core steroid scaffold of this compound is replaced with a different chemical scaffold while maintaining the key interacting functional groups.

Lead optimization: A known active this compound derivative (a "lead" compound) is computationally modified to improve its potency, selectivity, or pharmacokinetic properties.

For example, a study on hydroxamic acid derivatives used a hierarchical virtual screening protocol to identify novel inhibitors of human ecto-5'-nucleotidase. nih.gov A similar workflow could be employed to discover novel bioactive derivatives of this compound.

| Computational Technique | Application in Designing this compound Derivatives |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This model can then be used to screen for or design new molecules that match these features. google.com |

| Molecular Docking | Predicts the binding mode and affinity of this compound derivatives to a target protein, helping to prioritize compounds for synthesis. |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | More computationally intensive methods that can provide more accurate predictions of binding free energies for designed derivatives. |

Table 4: In silico techniques for the design and screening of novel this compound derivatives.

Advanced Applications and Research Utility of 5 Etienic Acid

5-Etienic Acid as a Chemical Synthon for Supramolecular Assemblies and Advanced Materials

This compound (3β-hydroxyandrost-5-ene-17β-carboxylic acid) serves as a valuable building block, or chemical synthon, for the creation of complex supramolecular assemblies and advanced materials. vulcanchem.comatlantis-press.commdpi.com Its rigid steroidal structure combined with reactive functional groups at both ends—a hydroxyl group at C-3 and a carboxylic acid group at C-17—makes it an ideal candidate for constructing larger, well-defined architectures through controlled chemical reactions. vulcanchem.comnih.gov

Steroid Oligoesters and Gelators:

A significant application of this compound is in the synthesis of linear steroid oligoesters. These are molecules where multiple steroid units are linked together in a chain-like fashion through ester bonds. nih.govuochb.cz Researchers have successfully synthesized oligoesters containing four etienic acid units. nih.govresearchgate.net These oligoesters have been investigated for their ability to act as gelators, substances that can solidify liquid solvents at very low concentrations, forming gels. nih.govmdpi.com The formation of these gels is a result of the self-assembly of the oligoester molecules into a three-dimensional network that entraps the solvent. mdpi.com This gelation property is of interest for developing new materials with potential applications in areas like drug delivery. vulcanchem.com

The synthesis of these steroid-based materials often involves a strategic approach, such as a "2+2" strategy where two dimer units of etienic acid are joined to form the final tetramer. nih.govresearchgate.net Overcoming challenges in the synthesis, such as the removal of protecting groups from the hydroxyl and carboxylic acid functions, has been achieved through the use of specific chemical methods. nih.gov The resulting steroid oligoesters are a class of advanced materials with properties that can be tuned by altering the structure and length of the oligomer chain. researchgate.net

| Application | Material | Key Feature | Reference |

| Supramolecular Assemblies | Steroid Oligoesters | Self-assembly into gel networks | nih.govmdpi.com |

| Advanced Materials | Steroid-based polymers | Tunable properties based on oligomer length | vulcanchem.comresearchgate.net |

Utility as a Research Tool in Fundamental Steroid Biochemistry and Metabolism Studies

Beyond its use in materials science, this compound is a crucial tool for fundamental research in steroid biochemistry and metabolism. vulcanchem.com Its well-defined structure and the presence of specific functional groups allow it to be used as a reference standard in analytical techniques for studying steroids. vulcanchem.com

In studies of steroid metabolism, complex mixtures of steroids are often encountered. The conversion of certain steroids, such as those with a hydroxy ketone side chain, into etienic acids through chemical reactions like periodic acid oxidation is a useful technique for their analysis and quantification. oup.com This transformation allows for the separation and identification of specific steroid metabolites. For example, in the study of aldosterone (B195564) biosynthesis in the brain, this method helps to distinguish aldosterone from other related steroids. oup.com

The specific three-dimensional arrangement of the hydroxyl and carboxylic acid groups in this compound influences its interaction with the enzymes and receptors involved in steroid metabolic pathways. vulcanchem.com This makes it a valuable compound for probing the active sites of these biological molecules and for understanding the structure-activity relationships that govern steroid function.

Application in the Resolution of Chiral Alcohols and Other Compounds

The separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, is a critical process in many areas of chemistry, particularly in the pharmaceutical industry. This process is known as resolution. libretexts.orglibretexts.org this compound and its derivatives have been explored for their utility in the resolution of chiral compounds, such as alcohols. gla.ac.uk

The principle behind this application is the reaction of a racemic mixture (a 50:50 mixture of both enantiomers) of a chiral alcohol with an enantiomerically pure form of a chiral acid, such as an etienic acid derivative. libretexts.orglibretexts.org This reaction produces a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows them to be separated by standard laboratory techniques like crystallization or chromatography. libretexts.orglibretexts.org

For instance, 3β-acetoxy-5-etienic acid has been used as a chiral resolving agent. gla.ac.ukresearchgate.net By forming diastereomeric esters with a racemic alcohol, the two enantiomers of the alcohol can be separated. gla.ac.uk Once separated, the original alcohol enantiomers can be recovered by hydrolyzing the ester linkage. This application highlights the utility of this compound's chiral structure in facilitating the separation of other valuable chiral molecules.

Role in Environmental and Botanical Studies

Derivatives of this compound, specifically its acetylated form, 3β-acetoxy-5-etienic acid, have been identified in various plant extracts, indicating its presence in the natural world. researchgate.netsciepub.comijcrbp.com These findings have implications for both environmental and botanical studies.

The identification of this compound in plant extracts contributes to the chemical profiling of different plant species. For example, it has been detected in the petroleum ether extract of the Egyptian plant Artemisia herba-alba. researchgate.netresearcherslinks.comsemanticscholar.org It has also been found in an aqueous extract of Aframomum danielli, a local spice, and in the hydroalcoholic extract of Andrographis echioides leaves. sciepub.comijcrbp.com The presence and concentration of such compounds can vary between plant species and may be of interest for chemotaxonomy, the classification of plants based on their chemical constituents.

Identified Presence of this compound Derivatives in Plant Extracts

| Plant Species | Extract Type | Identified Compound | Reference |

| Artemisia herba-alba | Petroleum ether | (-)-3-alpha acetoxy-5-etienic acid | researchgate.netresearcherslinks.com |

| Aframomum danielli | Aqueous | 3-beta-acetoxy-5-etienic acid | sciepub.com |

| Andrographis echioides | Hydroalcoholic | (-)-3-β-Acetoxy-5-etienic acid | ijcrbp.com |

| Curcuma longa | Not specified | (-)-3-BETA-ACETOXY-5-ETIENIC ACID | core.ac.uk |

| Schinus terebinthifolius | Ethyl ether (ripened fruits) | (-)-3-β-acetoxy-5-etienic acid | drvnaindustrija.com |

| Fir (softwood species) | Bark extract | Etienic acid | mdpi.com |

Future Directions and Emerging Research Avenues for 5 Etienic Acid

Exploration of Unexplored Biological Roles and Molecular Mechanisms (Non-Human)

The biological significance of 5-Etienic acid and its derivatives is far from fully understood, presenting a fertile ground for future investigation, particularly in non-human biological systems. A key emerging area is the exploration of its natural occurrence and function in plants. A gas chromatography-mass spectrometry (GC-MS) analysis of the leaves of the ethnomedicinal plant Andrographis echioides identified the presence of (-)-3-β-Acetoxy-5-etienic acid. ijcrbp.com This discovery opens a new frontier for research into the biosynthetic pathways of this compound in plants and its potential ecological or physiological roles, such as in plant defense or growth regulation.

Furthermore, recent studies have provided compelling leads that warrant mechanistic exploration in non-human models. For instance, a study on vaccine immunogenicity found that baseline concentrations of etienic acid acetate (B1210297) were lower in individuals who later mounted a high antibody response. nih.gov While this was a human study, it strongly suggests a potential modulatory role in the immune system. Future non-human research, using animal models or in-vitro cell cultures, is essential to dissect the molecular mechanisms underlying this association and to determine if this compound derivatives directly influence immune cell function, differentiation, or signaling pathways. The broader literature notes that while simple fatty acid amides possess various biological functions, the specific activities of this compound derivatives remain largely uncharacterized, representing a significant gap for future research. wur.nl

Development of Novel and More Efficient Sustainable Synthetic Routes

The synthesis of this compound and its conversion into other valuable compounds is a cornerstone of steroid chemistry. Future research is increasingly focused on developing more efficient and environmentally sustainable synthetic methodologies. A significant trend is the adoption of "green chemistry" principles. For example, the oxidation of etienic acid derivatives is a common step in producing pharmaceutical ingredients. acs.org The development of clean, electrochemical methods to produce and regenerate reagents like periodate (B1199274), which are used in these oxidation steps, can significantly reduce waste and cost, making the entire synthetic chain more sustainable. acs.org

In addition to sustainability, the development of novel catalytic systems is enabling new transformations. Researchers have demonstrated a nickel-catalyzed retro-hydroamidocarbonylation reaction that converts an amide of this compound into androstadienone, a high-value steroid with pheromone-like activities. researchgate.net This type of reaction showcases how modern catalysis can create efficient, non-traditional pathways to valuable molecules from readily available precursors like this compound. Other innovative synthetic strategies being explored include the use of copper(I)-catalyzed 1,3-dipolar cycloaddition reactions to form complex steroidal dimers and the application of mixed anhydride (B1165640) esterification to produce linear steroid oligoesters. researchgate.netresearchgate.net

| Synthetic Approach | Description | Application Example | Reference(s) |

| Green Chemistry | Focuses on using sustainable reagents and processes to minimize environmental impact. | Electrochemical regeneration of periodate for oxidation reactions involving etienic acid derivatives. | acs.org |

| Nickel-Catalyzed Retro-hydroamidocarbonylation | A novel catalytic method for the decarbonylative elimination of aliphatic amides to form olefins. | Conversion of an amide derived from this compound into androstadienone. | researchgate.net |

| Click Chemistry | Utilizes highly efficient and specific reactions, such as copper-catalyzed cycloadditions. | Synthesis of ribbon-type steroidal dimers from etienic acid derivatives. | researchgate.net |

| Mixed Anhydride Esterification | A method used for forming ester bonds, particularly useful in creating oligomeric structures. | Preparation of linear oligoesters containing two to four steroid units based on this compound. | researchgate.net |

Advanced Characterization and Analysis of Complex this compound Derivatives